5alpha-Dihydrolevonorgestrel

概要

説明

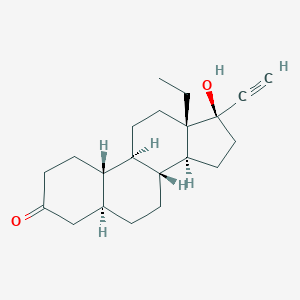

5alpha-Dihydrolevonorgestrel is an active metabolite of the synthetic progestin levonorgestrel. It is formed by the action of the enzyme 5alpha-reductase on levonorgestrel. This compound exhibits both progestogenic and antiprogestogenic activities, making it a selective progesterone receptor modulator. Additionally, it interacts with androgen receptors, displaying androgenic effects similar to those of levonorgestrel and testosterone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrolevonorgestrel involves the reduction of levonorgestrel using the enzyme 5alpha-reductase. This enzymatic reaction typically occurs under physiological conditions, where levonorgestrel is converted to its 5alpha-dihydro derivative.

Industrial Production Methods: Industrial production of this compound follows similar principles, utilizing biocatalysis with 5alpha-reductase. The process is optimized for large-scale production, ensuring high yield and purity of the compound.

化学反応の分析

Formation via 5α-Reductase Catalysis

5α-DHLNG is synthesized from levonorgestrel through 5α-reductase -mediated hydrogenation at the Δ4,5 double bond. This reaction is analogous to the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP) .

Key Features:

- Enzyme specificity : 5α-Reductase type 1 (5α-R1) and type 2 (5α-R2) are primarily responsible .

- Reaction mechanism : NADPH-dependent reduction introduces a hydrogen atom at C5 with 5α stereochemistry .

- Structural outcome : The A-ring of levonorgestrel transitions from a Δ4,5-ene to a 5α-saturated structure, reducing its progesterone receptor (PR) binding affinity by ~66% (150–162% → 50% relative to promegestone) .

Secondary Metabolism to Tetrahydro Derivatives

5α-DHLNG undergoes further enzymatic modifications to form 3α,5α-tetrahydrolevonorgestrel (3α,5α-THLNG) and 3β,5α-THLNG via 3α/β-hydroxysteroid oxidoreductases (3α/β-HSOR) .

Reaction Characteristics:

- 3α-HSOR activity : Reduces the 3-keto group to a 3α-hydroxyl group .

- 3β-HSOR activity : Produces the 3β-hydroxyl isomer .

- Estrogen receptor (ER) binding :

Receptor Interaction Dynamics

Post-reduction modifications alter 5α-DHLNG’s receptor-binding profile compared to levonorgestrel:

| Receptor | Levonorgestrel (RBA%) | 5α-DHLNG (RBA%) | Reference Ligand |

|---|---|---|---|

| Progesterone | 150–162 | 50 | Promegestone |

| Androgen | 34–45 | 38 | Metribolone |

| Estrogen | 0 | 0 | Estradiol |

- Antiprogestogenic activity : Unlike levonorgestrel, 5α-DHLNG exhibits partial antagonism at the PR, resembling selective progesterone receptor modulators (SPRMs) .

- Androgenic effects : Retains 38% AR binding affinity, comparable to levonorgestrel (34–45%) .

Enzymatic Inhibition and Selectivity

5α-DHLNG and its derivatives demonstrate weak inhibitory effects on steroidogenic enzymes:

- Aromatase inhibition : Irreversible but low potency (K~i~ = 9.0 µM) .

- Selectivity : No significant activity against 17α-hydroxylase, 21-hydroxylase, or 11β-hydroxylase .

Comparative Metabolic Pathways

The 5α-reduction pathway of levonorgestrel mirrors that of other synthetic progestins:

Synthetic and Analytical Methods

- Derivatization for GC/MS :

Key Research Findings

- Neurosteroidogenesis : 5α-DHLNG’s precursors (e.g., 5α-DHP) are implicated in brain allopregnanolone synthesis, with altered levels observed in psychiatric disorders .

- Breast cancer relevance : 3β,5α-THLNG exhibits weak estrogenic activity, potentially influencing hormone-responsive cancers .

- Pharmacokinetic stability : 5α-DHLNG’s elimination half-life is shorter than levonorgestrel due to rapid glucuronidation .

This synthesis highlights 5α-DHLNG’s role as a critical modulator of levonorgestrel’s pharmacological effects, emphasizing its dual progestogenic/antiprogestogenic profile and enzymatic transformation pathways.

科学的研究の応用

Scientific Research Applications

a. Mechanistic Studies in Steroid Metabolism

5α-DHLNG serves as a reference compound in studies investigating steroid metabolism and enzymatic reductions. Its formation from levonorgestrel via 5α-reductase allows researchers to understand the metabolic pathways and effects of progestins on human physiology.

b. Hormonal Interaction Studies

The compound has been extensively studied for its interactions with steroid hormone receptors, particularly the progesterone receptor (PR) and androgen receptor (AR). It has about one-third the affinity for PR compared to levonorgestrel but retains significant activity at the AR, which is crucial for understanding its role in hormonal therapies .

c. Selective Modulator Research

5α-DHLNG exhibits both progestogenic and antiprogestogenic activities, resembling selective progesterone receptor modulators (SPRMs). This characteristic is valuable in research aimed at developing new contraceptive methods or treatments for hormone-sensitive conditions .

Clinical Applications

a. Contraceptive Use

As a metabolite of levonorgestrel, 5α-DHLNG contributes to the contraceptive efficacy of hormonal birth control methods. Its pharmacological profile indicates that it may enhance contraceptive effectiveness while potentially reducing side effects associated with stronger androgenic activity .

b. Treatment of Hormonal Disorders

Research indicates that compounds like 5α-DHLNG could be beneficial in treating conditions related to androgen deficiency or excess, such as polycystic ovary syndrome (PCOS) or endometriosis. Its ability to modulate hormonal activity makes it a candidate for further exploration in these contexts .

Comparative Analysis with Other Steroids

The following table summarizes the receptor binding affinities of 5α-DHLNG compared to its parent compound levonorgestrel and other related steroids:

| Compound | PR Affinity | AR Affinity | ER Affinity |

|---|---|---|---|

| Levonorgestrel | 150-162% | 34% | 0% |

| 5α-Dihydrolevonorgestrel | 50% | 38% | Negligible |

| 3α,5α-Tetrahydrolevonorgestrel | Low | Low | 0.4% |

| 3β,5α-Tetrahydrolevonorgestrel | Low | Low | 2.4% |

This table illustrates that while 5α-DHLNG has reduced affinity for PR compared to levonorgestrel, it retains significant interaction with AR, which may contribute to its unique pharmacological effects .

Case Studies and Research Findings

Several studies have documented the effects of 5α-DHLNG on cellular processes:

- Cell Proliferation and Apoptosis : A study indicated that treatment with levonorgestrel (and by extension, its metabolite) resulted in time-dependent inhibition of cell proliferation and increased apoptosis in human endometrial stromal cells .

- Intercellular Communication : Enhanced gap junctional intercellular communication was observed upon treatment with levonorgestrel at specific concentrations, suggesting potential implications for endometrial health and fertility treatments .

作用機序

5alpha-Dihydrolevonorgestrel exerts its effects by binding to progesterone and androgen receptors. It has about one-third of the affinity of levonorgestrel for the progesterone receptor . Upon binding, it modulates the transcriptional activity of target genes, influencing various physiological processes. The compound also interacts with androgen receptors, displaying androgenic effects similar to those of testosterone . Additionally, it is further metabolized into derivatives that exhibit weak estrogenic activity .

類似化合物との比較

- 5alpha-Dihydronorethisterone

- 5alpha-Dihydroethisterone

- 5alpha-Dihydronandrolone

- 5alpha-Dihydronormethandrone

Comparison: 5alpha-Dihydrolevonorgestrel is unique due to its selective progesterone receptor modulator profile, exhibiting both progestogenic and antiprogestogenic activities. In contrast, similar compounds like 5alpha-Dihydronorethisterone and 5alpha-Dihydroethisterone primarily display progestogenic effects . The interaction with androgen receptors and the resulting androgenic effects also distinguish this compound from other related compounds .

生物活性

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is a significant active metabolite of the progestin levonorgestrel, formed through the enzymatic action of 5alpha-reductase. This compound exhibits unique biological activities that differentiate it from its parent drug, particularly in its interaction with various steroid hormone receptors. Understanding the biological activity of 5α-DHLNG is crucial for its potential therapeutic applications and implications in hormonal treatments.

- IUPAC Name : 17β-Hydroxy-5α-estran-3-one

- Molecular Formula : C21H30O2

- Molar Mass : 314.469 g·mol

- CAS Number : 1434-85-1

5α-DHLNG primarily interacts with the progesterone receptor (PR) and androgen receptor (AR), exhibiting a selective profile that includes both progestogenic and antiprogestogenic activities. Its affinity for these receptors is approximately one-third that of levonorgestrel for PR and about 38% for AR compared to metribolone, a potent synthetic androgen . The compound's dual activity allows it to modulate various physiological processes, making it an interesting subject for further research.

Affinity for Hormone Receptors

The binding affinities of 5α-DHLNG to various steroid hormone receptors are summarized in the following table:

| Compound | PR Affinity (%) | AR Affinity (%) | ER Affinity (%) |

|---|---|---|---|

| Levonorgestrel | 150–162 | 34 | 0 |

| 5α-Dihydrolevonorgestrel | 50 | 38 | 0 |

| 3α,5α-Tetrahydrolevonorgestrel | ? | ? | 0.4 |

| 3β,5α-Tetrahydrolevonorgestrel | ? | ? | 2.4 |

Notes: Values are percentages (%). Reference ligands were used for comparison .

Inhibition of 5alpha-Reductase Activity

Research indicates that 5α-DHLNG can inhibit the enzyme 5alpha-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). A study found that levonorgestrel inhibited skin 5alpha-reductase activity by approximately 47.9% , suggesting that its metabolite may also exhibit similar inhibitory effects . This property could enhance its utility in treating conditions related to androgen excess, such as hirsutism.

Case Studies and Research Findings

- Study on Progestins and Skin Activity :

- Comparative Analysis of Progestins :

-

Potential Therapeutic Applications :

- Given its unique receptor interaction profile, there is ongoing research into utilizing 5α-DHLNG in treatments for conditions associated with hormonal imbalances, including hormonal contraceptives and therapies for androgen-sensitive disorders.

特性

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVIRDJAPBCAPQ-WQGSDSCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180481 | |

| Record name | 5alpha-Dihydrolevonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78088-19-4 | |

| Record name | 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78088-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Dihydrolevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Dihydrolevonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-DIHYDROLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。